Sarafotoxin-b

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H162N26O35S5/c1-9-55(6)88(108(168)134-87(54(4)5)107(167)129-77(110(170)171)40-59-45-115-64-22-14-13-21-62(59)64)135-102(162)76(44-86(148)149)127-93(153)67(29-31-82(140)141)120-99(159)73(41-60-46-114-52-116-60)125-106(166)81(51-175)132-98(158)71(38-57-19-11-10-12-20-57)124-97(157)72(39-58-25-27-61(139)28-26-58)123-96(156)70(37-53(2)3)122-105(165)80(50-174)131-94(154)68(30-32-83(142)143)119-91(151)65(23-15-17-34-111)117-101(161)75(43-85(146)147)128-109(169)89(56(7)138)136-95(155)69(33-36-176-8)121-100(160)74(42-84(144)145)126-92(152)66(24-16-18-35-112)118-104(164)79(49-173)133-103(163)78(47-137)130-90(150)63(113)48-172/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,115,137-139,172-175H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H,114,116)(H,117,161)(H,118,164)(H,119,151)(H,120,159)(H,121,160)(H,122,165)(H,123,156)(H,124,157)(H,125,166)(H,126,152)(H,127,153)(H,128,169)(H,129,167)(H,130,150)(H,131,154)(H,132,158)(H,133,163)(H,134,168)(H,135,162)(H,136,155)(H,140,141)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)/t55-,56+,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKMHJZCKAUKSE-RAALVGGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H162N26O35S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337134 | |

| Record name | Sarafotoxin-b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2569.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116303-65-2 | |

| Record name | Sarafotoxin-b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116303652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarafotoxin-b | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Structural Biology of Sarafotoxin B

Primary Sequence Analysis and Homology

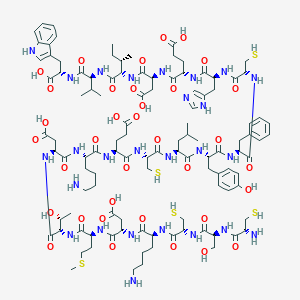

Sarafotoxin-b is a 21-amino acid peptide. wikipedia.org Its primary sequence exhibits a high degree of identity with other members of the sarafotoxin and endothelin families. researchgate.net The sequences of these peptides are characterized by a conserved N-terminal region and an even more highly conserved C-terminal tail. wikipedia.org The primary amino acid sequence of this compound is Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Tyr-Phe-Cys-His-Gln-Asp-Val-Ile-Trp. elabscience.com

The homology between sarafotoxins and endothelins is striking, suggesting a common evolutionary origin. nih.gov The main variations between the families, and indeed among isoforms within each family, are concentrated in the N-terminal half of the peptides. wikipedia.org For instance, Sarafotoxin-c and Endothelin-3 possess a Threonine residue at position 2, in contrast to the Serine found in this compound and Endothelin-1 (B181129). nih.gov This high degree of sequence conservation, particularly in the C-terminal region, underlies their shared ability to bind to endothelin receptors. researchgate.net

Table 1: Amino Acid Sequence Comparison of this compound and Endothelin-1

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 |

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| This compound | Cys | Ser | Cys | Lys | Asp | Met | Thr | Asp | Lys | Glu | Cys | Leu | Tyr | Phe | Cys | His | Gln | Asp | Val | Ile | Trp |

| Endothelin-1 | Cys | Ser | Cys | Ser | Ser | Leu | Met | Asp | Lys | Glu | Cys | Val | Tyr | Phe | Cys | His | Leu | Asp | Ile | Ile | Trp |

Data sourced from multiple studies. researchgate.netnih.gov

Peptide Architecture and Disulfide Bond Conformation

The three-dimensional structure of this compound is characterized by a compact, globular fold stabilized by two crucial disulfide bonds. wikipedia.org These covalent linkages are formed between Cysteine residues at positions 1 and 15, and between Cysteines at positions 3 and 11 (Cys1-Cys15, Cys3-Cys11). elabscience.com This specific disulfide bridging pattern is identical to that found in the endothelin family and is essential for the peptide's biological activity. nih.gov Disruption of these bonds leads to a loss of the native conformation and a subsequent loss of function. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. By systematically modifying the peptide's structure and observing the effects on receptor binding and functional activity, researchers can identify the key molecular determinants of its potency.

Critical Amino Acid Residues for Receptor Binding

Numerous studies have highlighted the importance of specific amino acid residues in this compound for its interaction with endothelin receptors. The C-terminal Tryptophan at position 21 (Trp21) is considered absolutely critical for high-affinity binding to both ETA and ETB receptors. wikipedia.org Modification or removal of this residue results in a dramatic loss of activity.

Other residues also contribute significantly to receptor binding and selectivity. For example, a study on synthetic analogs showed that substituting the Serine at position 2 with Threonine, as seen in the less potent Sarafotoxin-c, resulted in a decrease in vasoconstrictor efficacy. nih.gov Furthermore, studies on chimeric peptides have indicated that the loop region between the Cysteine residues (positions 4-7) can influence the stability and activity of the peptide. nih.govnih.gov

Table 2: Impact of Amino Acid Substitutions on this compound Activity

| Original Residue | Position | Substituted Residue | Observed Effect on Activity |

|---|---|---|---|

| Ser | 2 | Thr | Decreased vasoconstrictor efficacy |

| Trp | 21 | - | Drastic loss of receptor binding and activity |

Data synthesized from multiple research articles. wikipedia.orgnih.gov

Impact of C-terminal Modifications on Activity

The C-terminal region of this compound is a major focus of SAR studies. The addition of amino acid extensions to the C-terminus, as seen in the "long-sarafotoxins," significantly reduces the affinity for endothelin receptors by several orders of magnitude. nih.govresearchgate.net Conversely, the removal of these extensions from long-sarafotoxins restores high-affinity binding, similar to that of short-sarafotoxins like SRTX-b. nih.gov

Even the removal of the C-terminal Trp21 from this compound itself eliminates its characteristic vasopressive activity. wikipedia.org This underscores the indispensable role of the C-terminal tail in facilitating the interaction with endothelin receptors. These findings collectively demonstrate that while the core structure provides a stable scaffold, the C-terminal region is the primary determinant of high-affinity receptor engagement and subsequent biological response.

Endothelin Receptor Interactions and Signal Transduction Pathways

Binding Affinity and Selectivity for Endothelin Receptor Subtypes

Sarafotoxin-b exerts its potent physiological effects by binding to and activating endothelin receptors, which are G-protein coupled receptors (GPCRs). Its interaction with these receptors is characterized by high affinity and a degree of selectivity for the different receptor subtypes. wikipedia.orgnih.gov

This compound demonstrates a high affinity for the Endothelin Receptor Type A (ET_A). wikipedia.org Studies have shown that this compound can effectively displace radiolabeled endothelin-1 (B181129) (ET-1) from ET_A receptors, indicating a shared binding site. nih.gov The binding of this compound to ET_A receptors is a critical step in initiating vasoconstriction in various tissues. wikipedia.orguwa.edu.au

Interactive Table: Binding Affinity of this compound for Endothelin Receptors

| Ligand | Receptor Subtype | Tissue/Cell Line | Binding Assay | Affinity (K_d/K_i/IC_50) | Reference |

| This compound | ET_A | Human Saphenous Vein | Radioligand Binding | K_D = 0.55 ± 0.08 nM | nih.gov |

| This compound | ET_A | Rat Cerebellum | Radioligand Binding | K_D = 3.5 nM | wikipedia.org |

| This compound | ET_A | Rat Cerebral Cortex | Radioligand Binding | K_D = 0.3 nM | wikipedia.org |

| This compound | ET_B | Human Left Ventricle | Competition Binding | K_D = 0.34 ± 0.13 nM | nih.gov |

| This compound | ET_B | Rat Left Ventricle | Competition Binding | K_D = 0.06 ± 0.02 nM | nih.gov |

Research has unequivocally demonstrated that this compound and endothelins engage in competitive binding for the same receptor sites. nih.gov This mutually exclusive binding confirms their shared mechanism of action at the receptor level. nih.gov The ability of this compound to displace potent endogenous vasoconstrictors like ET-1 from their receptors underscores its significant and potent biological activity.

Interactive Table: Competitive Binding of this compound and Endothelin-1

| Radioligand | Competitor | Receptor Subtype | Tissue | Inhibition Constant (K_i) | Reference |

| [¹²⁵I]-ET-1 | This compound | ET_A/ET_B Mix | Rat Atria | ~1 nM | nih.gov |

| [¹²⁵I]-Sarafotoxin-b | Endothelin-1 | ET_A/ET_B Mix | Rat Atria | ~1 nM | nih.gov |

| [¹²⁵I]-ET-1 | This compound | ET_A | Human Saphenous Vein | K_D = 1.16 ± 0.9 nM | nih.gov |

Receptor-Mediated Intracellular Signaling

The binding of this compound to endothelin receptors initiates a cascade of intracellular events, leading to the mobilization of second messengers and the activation of various signaling pathways.

A primary consequence of this compound binding to endothelin receptors is the activation of phospholipase C (PLC). wikipedia.orgnih.gov Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

The generation of IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum, leading to a rapid and transient increase in cytosolic calcium concentration. nih.govnih.gov This initial spike in intracellular calcium is a key event in initiating cellular responses such as muscle contraction. nih.gov Following the initial release from internal stores, an influx of extracellular calcium often occurs, contributing to a sustained elevation of intracellular calcium levels. nih.gov

Endothelin receptors are classic examples of G-protein coupled receptors (GPCRs). wikipedia.orgnih.gov Upon agonist binding, such as with this compound, the receptor undergoes a conformational change that allows it to interact with and activate heterotrimeric G-proteins.

Studies have indicated that endothelin receptors, and by extension their activation by this compound, are coupled to members of the Gq/11 and Gi/o families of G-proteins. nih.govnih.gov The activation of Gq/11 is directly responsible for stimulating phospholipase C, leading to the phosphoinositide hydrolysis and calcium mobilization described above. nih.gov The coupling to Gi/o proteins can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as modulation of ion channel activity. The specific G-protein activated can depend on the receptor subtype and the cellular context.

Role of Protein Kinase Pathways

The signal transduction cascade initiated by this compound (SRTX-b) binding to endothelin (ET) receptors is a complex process that relies heavily on the activation of various protein kinase families. These enzymes, through the phosphorylation of downstream targets, orchestrate the cellular responses characteristic of SRTX-b activity. The primary pathways implicated involve Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade, with potential crosstalk involving tyrosine kinases.

Upon activation of ET-A and ET-B receptors, which are G-protein-coupled receptors (GPCRs), the phosphoinositide signal transduction pathway is engaged. researchgate.netwikipedia.org This leads to the hydrolysis of phosphoinositides, resulting in the generation of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.orgcapes.gov.br These molecules are critical for initiating the subsequent kinase cascades.

Protein Kinase C (PKC) Activation

A central event in SRTX-b signaling is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases. nih.govmdpi.com The second messenger diacylglycerol (DAG), produced following phosphoinositide hydrolysis, is a primary activator of conventional and novel PKC isoforms. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway

The endothelin system, which SRTX-b potently activates, is a well-established trigger for the mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.gov The extracellular signal-regulated kinases 1 and 2 (ERK1/2), key members of the MAPK family, are involved in cellular processes such as proliferation and contraction in vascular smooth muscle cells. capes.gov.brnih.gov

The activation of endothelin receptors by their ligands leads to the phosphorylation and activation of ERK1/2. nih.gov This signaling can be mediated through several upstream effectors, including PKC. nih.govnih.gov Studies on human aortic smooth muscle cells have demonstrated that agonists for endothelin receptors induce a time-dependent activation of ERK1/2. nih.gov Specifically, the selective ET-B receptor agonist Sarafotoxin-S6c was shown to cause ERK1/2 activation. nih.gov Given that SRTX-b also binds to ET-B receptors, it follows that it utilizes a similar MAPK/ERK signaling cascade. wikipedia.org The pathway typically involves a phosphorylation cascade from a MAPK kinase (MEK), which itself is activated by other kinases like Raf, in a sequence that can be initiated by PKC. nih.govnih.gov

Involvement of Tyrosine Kinases

While SRTX-b directly activates G-protein-coupled receptors rather than receptor tyrosine kinases (RTKs), there is evidence of crosstalk between these major signaling systems. researchgate.netnih.gov Some GPCR signaling pathways can lead to the "transactivation" of RTKs, such as the epidermal growth factor receptor (EGFR). frontiersin.org This process can be mediated by non-receptor tyrosine kinases, like those of the Src family. researchgate.net Research on endothelin receptor signaling has shown that it can activate Src family tyrosine kinases downstream of G-protein activation. researchgate.net This Src activation can, in turn, phosphorylate and activate RTKs, thereby linking the initial GPCR signal from SRTX-b to the extensive signaling networks controlled by tyrosine kinases, including further stimulation of the MAPK/ERK pathway. frontiersin.org

The table below summarizes the key protein kinases involved in the this compound signaling pathway and their roles.

| Kinase Family | Specific Kinase(s) | Upstream Activator(s) in SRTX-b Pathway | Key Downstream Effects/Roles |

| Serine/Threonine Kinase | Protein Kinase C (PKC) | Diacylglycerol (DAG) | Mediates vasoconstriction; Stimulates atrial natriuretic peptide (ANP) release. nih.gov |

| Mitogen-Activated Protein Kinase (MAPK) | Extracellular signal-regulated kinases 1 and 2 (ERK1/2) | Protein Kinase C (PKC); MEK | Involved in vasoconstriction and cell proliferation. nih.gov |

| Tyrosine Kinase | Src family kinases | G-protein subunits (from ET receptor activation) | Potential for transactivation of Receptor Tyrosine Kinases (e.g., EGFR); further activation of MAPK pathway. researchgate.netfrontiersin.org |

Pharmacological and Physiological Responses of Sarafotoxin B in Research Models

Vascular System Responses

The most prominent effect of Sarafotoxin-b is its powerful vasoconstrictor activity, which has been extensively studied in various vascular models.

This compound exerts its vasoconstrictor effects by activating endothelin receptors, specifically the ETA and ETB subtypes, which are G-protein-coupled receptors. wikipedia.org The activation of these receptors triggers an elevation of intracellular free calcium, a key step in initiating smooth muscle contraction. wikipedia.org Studies in rat aorta have confirmed that the potent vasoconstriction caused by SRTX-b is dependent on extracellular Ca2+. nih.gov The peptide shows a greater affinity for the ETA receptor, which is known to mediate vasoconstriction. wikipedia.org The binding and subsequent activity are not typically affected by blockers of other known receptors or ion channels, indicating a specific action on the endothelin system. nih.gov Research further indicates that the sustained pressor and vasoconstrictor responses induced by SRTX-b can be attenuated by calcium channel blockers like nifedipine. nih.gov

The vasoconstrictor effect of this compound varies significantly depending on the specific vascular bed and the animal species being studied.

In anesthetized rats, the systemic pressor (blood pressure raising) effects of SRTX-b are potent and mediated primarily via ETA receptors. nih.gov However, in the renal vasculature of the same model, SRTX-b causes a potent vasoconstriction that appears to be mediated predominantly by ETB-like receptors. nih.gov This is evidenced by the observation that the ETA receptor antagonist BQ-123 significantly reduces the systemic pressor effects but is largely ineffective against the renal vasoconstriction. nih.gov In the isolated perfused mesenteric vascular bed of the rat, SRTX-b produces a strong vasoconstrictor response without any initial vasodilation. nih.gov

Comparisons with Endothelin-1 (B181129) (ET-1) reveal differences in potency. In some models, the vasoconstrictor activity of SRTX-b is less pronounced than that of ET-1 at lower doses, but greater at higher doses. wikipedia.org However, other studies in conscious rats and isolated mesenteric beds found that ET-1 produced greater and longer-lasting pressor and vasoconstrictor responses than SRTX-b. nih.gov

Species-specific responses are also notable. In fish (tilapia) and lizards (agama), SRTX-b induces strong cardiac and vascular effects. nih.gov Conversely, the water snake appears to be largely unaffected by the peptide, suggesting a different receptor structure in this species. nih.gov

Table 1: Comparative Vasoconstrictor Effects of this compound

| Research Model | Vascular Bed | Primary Receptor | Key Findings | Citation |

|---|---|---|---|---|

| Anesthetized Rat | Systemic Circulation | ETA | Potent, dose-dependent increase in mean arterial pressure. | nih.gov |

| Anesthetized Rat | Renal Vasculature | ETB-like | Causes potent, dose-dependent falls in renal blood flow. | nih.gov |

| Rat Aorta | Aortic Smooth Muscle | Not specified | Vasoconstriction is dependent on extracellular Ca2+. | nih.gov |

| Conscious Rat | Total Periphery | ETA/ETB | Produces a sustained increase in total peripheral resistance. | nih.gov |

| Human Forearm | Brachial Artery | ETA/ETB | Causes slow-onset vasoconstriction. | ahajournals.org |

Cardiac System Responses

This compound induces profound and often toxic effects on the cardiac system, primarily characterized by ventricular dysfunction and severe coronary events.

In vivo studies on rats have demonstrated that this compound administration leads to a significant impairment of left ventricular (LV) function. nih.gov This is characterized by a decrease in cardiac output and a negative lusitropic effect, which is an impairment of the ventricle's ability to relax. nih.gov The impairment of LV relaxation can subsequently lead to other systemic effects, such as pulmonary edema. wikipedia.org In some research models, SRTX-b is shown to have a strong positive inotropic (increasing the force of contraction) effect, which occurs alongside its other cardiotoxic actions. wikipedia.orgnih.gov

One of the most critical effects of this compound is the induction of marked vasoconstriction in the coronary vessels. wikipedia.orgnih.gov In isolated rat heart preparations, SRTX-b produces potent coronary vasospasm. nih.govnih.gov This severe constriction of the coronary arteries can lead to myocardial ischemia, as suggested by changes in electrocardiogram (ECG) readings in animal models. nih.gov The cardiotoxic effects observed in research animals, including arrhythmias, atrioventricular (A-V) block, and even ventricular fibrillation, are often attributed to this potent coronary vasospasm. nih.govnih.gov

Table 2: Cardiac Responses to this compound in Rat Models

| Parameter | Effect | Mechanism/Observation | Citation |

|---|---|---|---|

| Cardiac Output | Decreased | Result of impaired left ventricular systolic and diastolic function. | nih.gov |

| Left Ventricular Relaxation | Impaired | Negative lusitropic effect observed (increased Tau constant). | nih.gov |

| Coronary Arteries | Potent Vasospasm | Direct vasoconstrictor action on coronary vessels. | nih.govnih.gov |

| Myocardial Contraction | Positive Inotropic Effect | Increased force of contraction observed in isolated hearts. | wikipedia.orgnih.gov |

| Heart Rhythm | Arrhythmia / A-V Block | Often follows coronary vasospasm and myocardial ischemia. | nih.govnih.gov |

Respiratory System Responses

The respiratory effects of this compound are significant and are often secondary to its cardiovascular actions. In research studies, the administration of SRTX-b causes a marked increase in airway resistance, which is attributed to bronchoconstriction. wikipedia.org This bronchoconstriction is believed to arise from two primary mechanisms: the direct constriction of airway smooth muscle and the development of peribronchial edema. wikipedia.org

The edema is a direct consequence of the impaired left ventricular relaxation and subsequent LV failure induced by the toxin. wikipedia.orgnih.gov This cardiac dysfunction elevates pulmonary microvascular hydrostatic pressure, forcing fluid into the lung tissue and peribronchial spaces. wikipedia.org The presence of acute pulmonary edema has been visually confirmed in animal models by the observation of abundant, frothy fluid in tracheal cannulas following SRTX-b injection. wikipedia.orgnih.gov In cats, the bronchoconstrictor activity of SRTX-b was found to be significant and partially dependent on the formation of thromboxane (B8750289) A2. nih.gov

Bronchoconstriction and Airway Resistance

In research models, this compound has been demonstrated to be a potent bronchoconstrictor, leading to a significant increase in airway resistance. nih.gov Studies in anesthetized and mechanically ventilated rats have shown that intravenous administration of SRTX-b causes a marked increase in airway resistance (Raw). nih.govnih.gov This bronchoconstrictor effect is believed to be mediated through the activation of endothelin receptors, particularly the ET-B receptor subtype, located on the smooth muscle of the airways. nih.gov The constriction of these muscles leads to a narrowing of the airways, thereby increasing the resistance to airflow.

Pulmonary Edema Formation

A critical and dangerous consequence of this compound administration in research animals is the rapid development of pulmonary edema. nih.govnih.gov This condition is characterized by the accumulation of fluid in the interstitial and alveolar spaces of the lungs. The primary mechanism underlying SRTX-b-induced pulmonary edema is believed to be an increase in pulmonary microvascular pressure. nih.gov This is a result of potent pulmonary venoconstriction mediated by the activation of ET-A receptors. nih.gov

Furthermore, this compound can induce left ventricular dysfunction, which impairs the heart's ability to pump blood effectively. nih.gov This leads to a backup of pressure in the pulmonary circulation, further contributing to the hydrostatic pressure that forces fluid out of the capillaries and into the lung tissue. nih.gov The appearance of frothy fluid in the tracheal cannula of experimental animals is a clear indicator of this acute pulmonary edema. nih.gov While the primary cause is thought to be hydrostatic, it is also possible that SRTX-b increases the permeability of the capillary-alveolar barrier, though this requires further investigation. nih.gov

| Respiratory Parameter | Effect of this compound | Primary Mechanism |

| Airway Resistance (Raw) | Markedly Increased | Bronchoconstriction via ET-B receptor activation on airway smooth muscle. |

| Pulmonary Elastance (H) | Significantly Increased | Primarily due to pulmonary edema formation. |

| Pulmonary Edema | Rapid Formation | Increased pulmonary microvascular pressure from venoconstriction (ET-A mediated) and left ventricular dysfunction. |

Neural Tissue Responses

The effects of this compound are not limited to the respiratory system; it also exhibits significant activity within the central nervous system.

Receptor Binding in Brain Regions

This compound has been shown to bind with high affinity to specific receptors in various regions of the rat brain. nih.gov These binding sites are endothelin receptors, and studies have demonstrated a competitive interaction between this compound and endothelins for these sites. bohrium.com The distribution of these receptors is not uniform throughout the brain, with some areas exhibiting significantly higher densities of binding sites than others. nih.gov

Autoradiographic studies have revealed the regional distribution of this compound binding sites in the rat brain. The highest densities of receptors are found in the cerebellum, followed by the thalamus and hypothalamus. In contrast, the caudate nucleus and cerebral cortex show the lowest densities of these binding sites. nih.gov This differential distribution suggests that this compound, and by extension endogenous endothelins, may have region-specific functions within the brain. The binding of this compound to these receptors is linked to the stimulation of phosphoinositide hydrolysis, a key second messenger signaling pathway. nih.gov

| Brain Region | Receptor Density (fmol/mg protein) |

| Cerebellum | 850 |

| Thalamus | 550 |

| Hypothalamus | 450 |

| Caudate | 82 |

| Cerebral Cortex | 62 |

Biosynthesis and Metabolism of Sarafotoxins

Genetic Origin and Precursor Processing

The production of Sarafotoxin-b, like other sarafotoxins and endothelins, begins with the transcription and translation of a large precursor protein. Both endothelins and sarafotoxins are generated in vivo through the proteolytic cleavage of these larger pre-pro-polypeptides.

The complete cDNA sequence for the sarafotoxin precursor consists of 1948 base pairs. This sequence codes for a pre-pro-polypeptide of 543 amino acids. The synthesis of this polypeptide is initiated by a methionine residue, which is followed by a hydrophobic peptide sequence characteristic of a signal peptide. This signal sequence directs the precursor protein into the secretory pathway.

The amino acid sequence of the full precursor contains one initial sequence of 39 amino acid residues, followed by 11 repeated sequences of 40 residues each. Each of these 40-residue segments contains a single sarafotoxin sequence, which is preceded by a 19-amino acid spacer region. The most abundant isoform found in the venom is Sarafotoxin-c, which also has the highest number of copies (five) within the precursor protein. The final, mature this compound peptide is a 21-amino acid residue peptide, characterized by two intramolecular disulfide bonds and a long, hydrophobic C-terminal tail.

Table 1: Genetic and Precursor Details of Sarafotoxins

| Feature | Description |

| Gene Product | Pre-pro-polypeptide |

| cDNA Length | 1948 base pairs |

| Precursor Size | 543 amino acids |

| Initial Sequence | 39 amino acid residues |

| Repeating Units | 11 sequences of 40 amino acids |

| Structure of Repeating Unit | 19-amino acid spacer followed by a sarafotoxin sequence |

| Mature this compound Length | 21 amino acid residues |

Enzymatic Degradation and Receptor Internalization in Signal Termination

The potent physiological effects of this compound are tightly regulated and ultimately terminated through two primary mechanisms: enzymatic degradation of the peptide itself and the internalization of its target receptors.

Enzymatic Degradation

A key enzyme involved in the breakdown of this compound is neutral endopeptidase (NEP), also known as neprilysin. This enzyme is responsible for the degradation of several vasoactive peptides, including the structurally similar endothelins.

Studies have shown that NEP selectively degrades endothelins in a two-step process. The initial cleavage occurs at the Ser5-Leu6 bond, followed by a second cleavage at the amino side of Ile19. While the singly-nicked peptide retains significant biological activity, the twice-cleaved product is rendered inactive. wikipedia.org

Interestingly, sarafotoxins are more resistant to degradation by NEP compared to endothelins. For instance, the half-life of endothelin-1 (B181129) (ET-1) when incubated with bovine kidney NEP is approximately one hour. In contrast, the half-life of this compound under the same conditions is about four hours, and Sarafotoxin-c exhibits even greater resistance. wikipedia.orgnih.gov This difference in susceptibility to enzymatic degradation may contribute to the higher toxicity of sarafotoxins under certain physiological conditions. wikipedia.org

Receptor Internalization in Signal Termination

This compound exerts its effects by binding to and activating endothelin receptors, specifically the endothelin receptor type A (ETA) and endothelin receptor type B (ETB). These are G-protein coupled receptors that, upon activation, trigger a cascade of intracellular signaling events. The termination of this signal is critically dependent on the desensitization and internalization of these receptors.

The two receptor subtypes exhibit different mechanisms of inactivation. The ETB receptor undergoes rapid desensitization that is dependent on phosphorylation. In contrast, the inactivation of the ETA receptor is a slower process that is correlated with the internalization of the receptor itself. This suggests that for this compound, which can activate both receptor types, the duration and nature of the cellular response can be modulated by which receptor subtype is predominantly engaged. The process of receptor internalization effectively removes the this compound-receptor complex from the cell surface, thereby preventing further signal transduction.

Table 2: Comparison of Degradation and Receptor Inactivation

| Molecule / Receptor | Primary Degrading Enzyme | Half-life with NEP | Primary Inactivation Mechanism |

| Endothelin-1 (ET-1) | Neutral Endopeptidase (NEP) | ~ 1 hour | Enzymatic Degradation |

| This compound (SRTX-b) | Neutral Endopeptidase (NEP) | ~ 4 hours | Enzymatic Degradation & Receptor Internalization |

| Endothelin Receptor A (ETA) | - | - | Slow Receptor Internalization |

| Endothelin Receptor B (ETB) | - | - | Rapid Phosphorylation-dependent Desensitization |

Advanced Research Methodologies and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of molecules in solution, providing insights that are crucial for understanding biological function. nih.gov In the study of Sarafotoxin-b, high-resolution NMR has been employed to define its conformation in an aqueous environment.

Detailed analysis using proton-proton distance measurements and dihedral angle constraints derived from NMR spectra has revealed significant structural features of the peptide. nih.gov The primary finding was the presence of a right-handed alpha-helix extending from lysine (B10760008) at position 9 (K9) to glutamine at position 17 (Q17). nih.gov In contrast, the C-terminal region of this compound does not appear to adopt a fixed, preferred conformation in aqueous solution. nih.gov This combination of a structured helical core and a more flexible terminus is a key aspect of its molecular architecture. The determination of this solution structure allows for comparisons with related peptides, such as the endothelins, to better understand structure-activity relationships. nih.gov

| Structural Feature | Description | Residue Positions | Citation |

| Primary Structure | A 21-amino acid peptide. | 1-21 | nih.gov |

| Alpha-Helix | A stable right-handed alpha-helical secondary structure. | 9-17 | nih.gov |

| C-Terminal Region | Lacks a preferred, ordered conformation in aqueous solution. | Post-17 | nih.gov |

| Disulfide Bonds | Two crucial disulfide bonds that maintain the biologically active conformation. | Not specified | nih.govtau.ac.il |

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in pharmacology for characterizing the interaction between a ligand (like this compound) and its receptor. These assays typically use a radioactively labeled version of a ligand to quantify binding to target tissues or cells.

Researchers have developed highly specific and sensitive radioimmunoassays (RIAs) for this compound. nih.govtau.ac.il These assays have been used to study its binding properties and have demonstrated that the biologically active conformation, responsible for both receptor binding and subsequent cellular responses like phosphoinositide hydrolysis, is critically maintained by its disulfide bonds. nih.govtau.ac.il

Competition binding studies are a common application of this technique. In these experiments, a radiolabeled ligand with known receptor affinity is used, and a non-labeled compound (the competitor, e.g., this compound) is added at increasing concentrations to measure its ability to displace the radioligand. This method has been used to determine the binding characteristics of sarafotoxins at endothelin (ET) receptors. For instance, Sarafotoxin S6c, a close analog of SRTX-b, was shown to have a significantly higher affinity for ETB receptors compared to ETA receptors in both human and rat heart tissue. nih.gov Specifically, Sarafotoxin S6b has been shown to displace specifically bound 125I-endothelin from its receptors in rat myocardium. nih.gov Such studies are essential for determining the receptor selectivity and affinity of this compound and its analogs. nih.govnih.gov

| Assay Type | Radioligand Example | Tissue/Cell Type | Finding | Citation |

| Radioimmunoassay (RIA) | Not specified | Not specified | Developed a specific and sensitive assay for this compound. | nih.govtau.ac.il |

| Competition Binding Assay | [125I]-PD151242 (ETA selective) | Human and Rat Left Ventricle | Sarafotoxin S6c shows high selectivity for ETB receptors over ETA receptors. | nih.gov |

| Displacement Assay | 125I-endothelin | Rat Myocardium | Sarafotoxin S6b effectively displaces bound endothelin. | nih.gov |

| High-Affinity Binding | Not specified | Rat Atrial and Brain Membranes | Sarafotoxins exhibit high-affinity binding, suggesting the presence of specific receptors. | nih.gov |

Peptide Synthesis Techniques for this compound and Analogs

The chemical synthesis of peptides like this compound is crucial for research, as it allows for the production of the pure toxin and the creation of structural analogs to probe structure-function relationships. Solid-phase peptide synthesis (SPPS) is the standard method for producing such peptides.

While specific synthesis reports for this compound are part of a broader body of peptide chemistry research, the general methodology of SPPS is well-established. This technique involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process allows for efficient purification at each step. Once the full-length peptide is assembled, it is cleaved from the resin, and the disulfide bonds, which are critical for the correct folding and biological activity of this compound, are formed through an oxidation step. nih.govtau.ac.il

The ability to synthesize this compound and its analogs enables researchers to perform systematic modifications. For example, specific amino acids can be substituted to identify which residues are critical for receptor binding and activation. This approach was used to confirm that the antigenic determinants for certain antibodies are located within the amino acid sequence at positions 4-7. nih.govtau.ac.il

In vitro Functional Assays (e.g., Cell Culture, Organ Bath Studies)

In vitro functional assays are used to measure the physiological or cellular response to a compound. For this compound, these assays have been essential for characterizing its biological effects.

Cell Culture Assays: Studies using cultured cells have provided insights into the mitogenic properties of sarafotoxins. In cultured rat vascular smooth muscle cells, Sarafotoxin S6b was found to be a co-mitogen, meaning it potentiates the cell-proliferating effect of other substances like platelet-derived growth factor (PDGF). nih.gov Another key cellular effect observed is the activation of phosphoinositide hydrolysis in membranes from rat heart and brain cells, a crucial step in intracellular signaling pathways. nih.gov

Organ Bath Studies: The organ bath, or isolated tissue bath, is a classic pharmacological tool used to study the effect of substances on whole tissues, particularly muscle contractility. nih.gov This methodology is highly relevant for this compound, given its potent vasoconstrictor activity. nih.gov In these experiments, a piece of tissue, such as an artery or cardiac muscle, is mounted in a chamber filled with a physiological solution and connected to a force transducer. The addition of this compound to the bath allows for the direct measurement of its contractile or constrictive force on the tissue. This technique provides critical data on the functional impact of the toxin on vascular tissues. nih.gov

In vivo Animal Model Studies

In vivo studies, which are conducted in living organisms, are essential for understanding the integrated physiological effects of a substance that cannot be fully replicated in vitro. The initial discovery and characterization of sarafotoxins were a direct result of studying the effects of envenomation by Atractaspis engaddensis in animal models. nih.gov These studies revealed the potent vasoconstrictor effect on coronary blood vessels, which can lead to cardiac arrest. nih.gov

Molecular Biology Techniques (e.g., Gene Cloning, Expression Studies)

Molecular biology techniques have been instrumental in uncovering the genetic basis for the production of sarafotoxins.

Expression Studies: Analysis of the cloned cDNAs predicted that sarafotoxins are synthesized as part of a large prepropolypeptide. researchgate.net This precursor has a highly unusual "rosary-type" structure, consisting of multiple, successive stretches of 40 amino acids. Each of these stretches contains the sequence for one sarafotoxin isoform, preceded by a spacer region. researchgate.net A single precursor molecule can contain the code for several different sarafotoxin isoforms. This genetic organization helps explain how the snake can produce large quantities of these toxins. researchgate.net Furthermore, recombinant expression systems, such as using E. coli or yeast, can be employed to produce sarafotoxins or their precursors for structural and functional studies, providing a renewable source of the peptide independent of venom extraction. dntb.gov.uanih.gov

| Technique | Organism/System | Key Finding | Citation |

| Genomic DNA Cloning | Atractaspis engaddensis liver | Isolated a 469 base pair DNA fragment encoding Sarafotoxin S6c. Showed high homology to endothelin in the mature peptide region but divergence in flanking sequences. | nih.gov |

| cDNA Cloning | Atractaspis engaddensis venom glands | Revealed an unusual "rosary-type" precursor organization, with a single large prepropolypeptide containing multiple sarafotoxin isoforms. | researchgate.net |

| Recombinant Expression | Pichia pastoris (yeast) | Successfully expressed and processed the recombinant sarafotoxin precursor. | dntb.gov.ua |

Research Applications and Future Directions

Sarafotoxin-b as a Research Tool for Endothelin System Investigation

The close resemblance of sarafotoxins to endothelins allows them to interact with endothelin receptors, making them powerful pharmacological probes for studying the endothelin system. This system plays a crucial role in vascular homeostasis and is implicated in a variety of cardiovascular and respiratory diseases.

Agonist for Endothelin Receptors in Research

This compound functions as a non-selective agonist for endothelin receptors, primarily the ETa and ETb subtypes. actanaturae.ru This means it can bind to and activate both receptor types, mimicking the actions of endogenous endothelins. This property is particularly useful in experimental settings to stimulate the endothelin system and observe the resulting physiological responses. For instance, in studies involving isolated tissues, SRTX-b can be used to induce effects such as vasoconstriction, allowing for the detailed examination of the downstream signaling pathways. nih.gov

Probing Receptor Subtype Specificity and Function

While SRTX-b itself is non-selective, the existence of other sarafotoxin isoforms with varying affinities for ETa and ETb receptors provides a means to dissect the specific functions of each receptor subtype. For example, sarafotoxin-c (SRTX-c) displays a higher selectivity for the ETb receptor. nih.gov By comparing the effects of SRTX-b and SRTX-c, researchers can differentiate between ETa- and ETb-mediated responses.

This comparative approach has been instrumental in understanding the distinct roles of the two main endothelin receptors. For example, the vasoconstrictor effects of SRTX-b are largely attributed to its action on ETa receptors located on smooth muscle cells. nih.gov In contrast, the functions of ETb receptors are more diverse and can include both vasoconstriction and vasodilation, depending on their location. The use of selective antagonists in conjunction with sarafotoxins further refines the ability to probe receptor-specific functions.

| Peptide | Receptor Subtype(s) | Primary Research Application |

| This compound | ETa and ETb (non-selective agonist) | General stimulation of the endothelin system |

| Sarafotoxin-c | ETb (selective agonist) | Investigation of ETb receptor-specific functions |

| Endothelin-1 (B181129) | ETa and ETb (non-selective agonist) | Comparison with sarafotoxin effects |

Elucidation of Endothelin System Pathophysiology in Research Models

The ability of this compound to potently activate the endothelin system has made it a valuable tool in creating and studying animal models of diseases where this system is thought to be dysregulated.

Implications for Cardiovascular and Respiratory Research Models

In cardiovascular research, SRTX-b has been used to model conditions such as hypertension and coronary vasospasm. In conscious rats, administration of SRTX-b produces a sustained increase in arterial blood pressure and a decrease in cardiac output. nih.gov In isolated rat hearts, it induces potent positive inotropic and negative chronotropic effects, as well as coronary vasospasm. nih.gov These effects closely mimic the pathological changes seen in certain cardiovascular diseases.

In the context of respiratory research, SRTX-b has been shown to have significant effects on airway mechanics. In mechanically ventilated rats, SRTX-b administration leads to a marked increase in airway resistance and a decrease in lung compliance. nih.govwikipedia.org These changes are indicative of bronchoconstriction and potential pulmonary edema formation, which are hallmarks of various respiratory pathologies. nih.govnih.gov The use of SRTX-b in these models allows for the investigation of the underlying mechanisms of these conditions and the testing of potential therapeutic interventions.

| Animal Model | Toxin Administered | Key Cardiovascular/Respiratory Findings | Reference |

| Conscious Rat | This compound | Sustained increase in arterial blood pressure, decrease in cardiac output | nih.gov |

| Isolated Perfused Rat Heart | This compound | Positive inotropic and negative chronotropic effects, coronary vasospasm | nih.gov |

| Mechanically Ventilated Rat | This compound | Increased airway resistance, decreased lung compliance, potential for pulmonary edema | nih.govnih.gov |

Future Research Avenues for this compound and Endothelin-like Peptides

The study of sarafotoxins and other endothelin-like peptides continues to open up new avenues for research and potential therapeutic development. A key area of future investigation lies in the development of even more selective and potent agonists and antagonists for endothelin receptors. By modifying the structure of sarafotoxins, it may be possible to create novel molecules that can target specific receptor subtypes with greater precision, offering more refined tools for research and potentially forming the basis for new drugs.

Furthermore, the therapeutic potential of targeting the endothelin system is an active area of research. While direct use of potent vasoconstrictors like SRTX-b is not clinically feasible, understanding their mechanisms of action can inform the development of antagonists for conditions characterized by endothelin overactivity, such as pulmonary arterial hypertension. Conversely, the development of selective ETb receptor agonists is being explored for conditions where vasodilation is desired. The unique properties of sarafotoxins and their derivatives will undoubtedly continue to contribute to these exciting areas of research.

Q & A

Basic Research Questions

Q. What experimental models are optimal for studying Sarafotoxin-b’s vasoconstrictive mechanisms in vitro and in vivo?

- Methodological Answer : Use isolated vascular ring assays (e.g., rat aortic rings) for in vitro dose-response studies, measuring contractile force via force transducers . For in vivo models, consider catheterized animal models (e.g., rodents) to monitor blood pressure changes after this compound infusion. Ensure controls include endothelin receptor antagonists (e.g., BQ-123 for ETA, BQ-788 for ETB) to isolate receptor-specific effects .

Q. How can researchers validate the purity and structural integrity of synthetic this compound peptides?

- Methodological Answer : Employ reversed-phase HPLC for purity assessment (>95%) and mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight. Circular dichroism (CD) spectroscopy can verify secondary structure (e.g., α-helical content), critical for receptor binding . Always compare synthetic batches with reference standards from peer-reviewed studies .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values. Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses (e.g., comparing receptor subtype effects) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s receptor subtype selectivity be resolved?

- Methodological Answer :

Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) across labs to minimize variability .

Cross-Validation : Combine radioligand binding assays (e.g., <sup>125</sup>I-Sarafotoxin-b) with functional assays (e.g., calcium imaging in ETA/ETB-transfected cells) .

Meta-Analysis : Systematically review published EC50 values (Table 1) and assess heterogeneity via I<sup>2</sup> statistics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.